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Abstract
This technical guide provides a comprehensive overview of the available thermochemical data

for 3-Methoxybutan-2-one (CAS No: 17742-05-1). Despite its growing interest as a

sustainable, bio-based solvent, a thorough review of scientific literature reveals a notable

absence of experimentally determined thermochemical properties such as enthalpy of

formation, entropy, and heat capacity for this specific compound.[1][2] This document

summarizes the known physical and chemical properties of 3-Methoxybutan-2-one, outlines

the standard experimental and computational methodologies that would be employed for the

determination of its thermochemical data, and presents relevant data from structurally similar

compounds to provide context for researchers. The synthesis pathway and general

thermochemical investigation workflows are also visualized to aid in conceptual understanding.

Introduction
3-Methoxybutan-2-one, an organic compound with the molecular formula C₅H₁₀O₂, is gaining

attention in the field of green chemistry as a potential replacement for conventional chlorinated

solvents.[3] Its synthesis from bio-based feedstocks like acetoin (3-hydroxybutan-2-one)

positions it as a sustainable alternative in various chemical applications.[3] A fundamental

understanding of the thermochemical properties of 3-Methoxybutan-2-one is crucial for its

application in process design, safety assessments, and computational modeling of reaction

kinetics and thermodynamics.
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This guide serves to consolidate the current knowledge on the thermochemistry of 3-
Methoxybutan-2-one, highlight the existing data gaps, and provide researchers with the

necessary theoretical framework and experimental protocols for future investigations.

Physicochemical Properties of 3-Methoxybutan-2-
one
While direct experimental thermochemical data is not available, basic physicochemical

properties have been reported in the literature.

Property Value Source

Molecular Formula C₅H₁₀O₂ [1]

Molecular Weight 102.13 g/mol [1]

CAS Number 17742-05-1 [1]

IUPAC Name 3-methoxybutan-2-one [1]

Synonyms 3-methoxy-2-butanone [1]

Thermochemical Data
A comprehensive search of available literature and databases did not yield any experimentally

determined thermochemical data for 3-Methoxybutan-2-one. This represents a significant data

gap for a compound with potential for wide industrial use.

For the purpose of providing context, the following table presents computationally derived

thermochemical data for the structurally related, but distinct, compound 3-methoxybutan-2-ol. It

is imperative to note that these values are not for 3-Methoxybutan-2-one and should be used

with caution as estimations.

Table 3.1: Calculated Thermochemical Properties of 3-Methoxybutan-2-ol (CAS 53778-72-6)
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Property Value Unit Source (Method)

Standard Gibbs Free

Energy of Formation

(ΔfG°)

-255.48 kJ/mol Joback Calculated

Enthalpy of Formation

(Gas, ΔfH°gas)
-441.54 kJ/mol Joback Calculated

Enthalpy of Fusion

(ΔfusH°)
6.94 kJ/mol Joback Calculated

Enthalpy of

Vaporization (ΔvapH°)
45.04 kJ/mol Joback Calculated

Experimental Protocols for Thermochemical Data
Determination
For researchers aiming to fill the existing data gap, the following are detailed methodologies for

the experimental determination of key thermochemical properties, based on standard practices

for similar organic compounds.[4][5]

Enthalpy of Combustion and Formation
The standard molar enthalpy of formation in the condensed phase, ΔfH°m(cr or l), can be

derived from the standard molar enthalpy of combustion, ΔcH°m.

Experimental Technique: Static Bomb Combustion Calorimetry

Sample Preparation: A precisely weighed pellet of the liquid 3-Methoxybutan-2-one,

enclosed in a sealed polyethylene ampoule, is placed in a silica crucible.

Calorimeter Setup: The crucible is positioned in a static bomb calorimeter. A cotton thread

fuse is attached to a platinum ignition wire and placed in contact with the sample.

Combustion: The bomb is charged with high-purity oxygen to a pressure of approximately

3.04 MPa. A known amount of distilled water is added to the bomb to ensure saturation of

the final gaseous products. The calorimeter is then filled with a known mass of water and
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brought to a constant temperature (e.g., 298.15 K). The sample is ignited by passing a

current through the platinum wire.

Data Acquisition: The temperature of the water in the calorimeter is monitored over time. The

adiabatic temperature change is determined and corrected for heat exchange.

Calibration: The energy equivalent of the calorimeter is determined by the combustion of a

certified standard, such as benzoic acid.

Calculation: The standard molar enthalpy of combustion is calculated from the energy

equivalent of the calorimeter and the corrected temperature rise. The standard molar

enthalpy of formation is then derived using Hess's law, requiring the standard enthalpies of

formation of the combustion products (CO₂(g) and H₂O(l)).

Enthalpy of Vaporization/Sublimation
The enthalpy of phase transition from a condensed phase (liquid or solid) to the gaseous phase

is a critical parameter.

Experimental Technique: Calvet Microcalorimetry

Apparatus: A high-temperature Calvet microcalorimeter is used to measure the heat flow

associated with vaporization.

Sample Preparation: A small, accurately weighed amount of 3-Methoxybutan-2-one is

placed in a Knudsen effusion cell. The cell has a small orifice of known area.

Measurement: The effusion cell is introduced into the calorimeter at a constant temperature.

The heat absorbed during the vaporization of the sample as it effuses into a vacuum is

measured.

Data Analysis: The standard molar enthalpy of vaporization, ΔlgH°m, is determined from the

measured heat flow and the mass of the sample that has vaporized. Measurements are

typically performed over a range of temperatures.

Computational Protocols for Thermochemical Data
Estimation
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In the absence of experimental data, computational chemistry provides a powerful tool for

estimating thermochemical properties.

Computational Method: G3(MP2)//B3LYP

High-level ab initio calculations, such as the G3(MP2)//B3LYP composite method, can be

employed to predict gas-phase enthalpies of formation.[5]

Geometry Optimization: The molecular geometry of 3-Methoxybutan-2-one is optimized

using Density Functional Theory (DFT) with the B3LYP functional and a suitable basis set

(e.g., 6-31G(d)).

Vibrational Frequencies: The vibrational frequencies are calculated at the same level of

theory to confirm that the optimized structure is a true minimum on the potential energy

surface and to obtain the zero-point vibrational energy (ZPVE).

Single-Point Energy Calculations: A series of higher-level single-point energy calculations

are performed on the optimized geometry using methods such as QCISD(T) and MP2 with

larger basis sets.

Composite Energy Calculation: The final G3(MP2) energy is calculated by combining the

results of these calculations with empirical higher-level corrections.

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is determined using

an atomization or isodesmic reaction scheme, which helps to cancel out systematic errors in

the calculations.

Visualizations
Synthesis of 3-Methoxybutan-2-one
The following diagram illustrates the one-step, solvent-free synthesis of 3-Methoxybutan-2-
one from acetoin and dimethyl carbonate.[3]
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Caption: Synthesis pathway of 3-Methoxybutan-2-one.

Thermochemical Investigation Workflow
This diagram illustrates the logical relationship between experimental and computational

approaches to determining the thermochemical properties of a compound like 3-
Methoxybutan-2-one.

Caption: Workflow for thermochemical analysis.

Conclusion and Future Outlook
3-Methoxybutan-2-one presents itself as a promising green solvent, yet the lack of

fundamental experimental thermochemical data hinders its full potential for industrial

application and academic research. This guide has highlighted this critical data gap and

provided the established experimental and computational protocols necessary for its

determination. It is strongly recommended that future research efforts be directed towards the

experimental measurement of the enthalpy of formation, heat capacity, and entropy of 3-
Methoxybutan-2-one. Such data would not only be invaluable for process engineering and

safety but would also serve as a crucial benchmark for validating and refining computational

thermochemistry models for this important class of bio-derived molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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